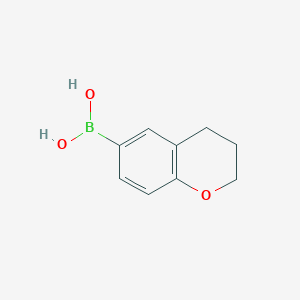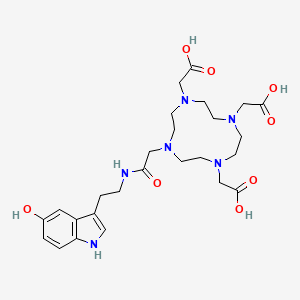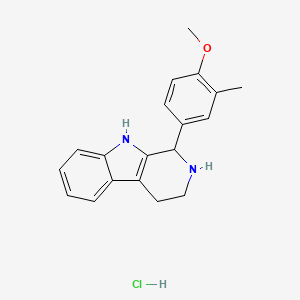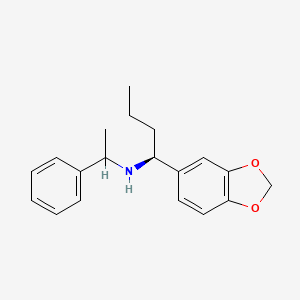
Ácido cromano-6-ilborónico
Descripción general
Descripción
Chroman-6-ylboronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.99 g/mol. The purity is usually 95%.
The exact mass of the compound Chroman-6-ylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chroman-6-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-6-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones de detección
El ácido cromano-6-ilborónico, al igual que otros ácidos borónicos, tiene una fuerte afinidad por los dioles y las bases de Lewis, como los aniones fluoruro o cianuro. Esta propiedad lo convierte en un excelente candidato para aplicaciones de detección. Puede utilizarse tanto en ensayos homogéneos como en sistemas de detección heterogéneos, donde puede interactuar en la interfaz del material de detección o dentro de la muestra a granel .
Etiquetado biológico
La capacidad del compuesto para formar complejos estables con dioles permite su uso en el etiquetado biológico. Puede conjugarse a biomoléculas, proporcionando un medio para rastrear o cuantificar procesos o entidades biológicos .
Manipulación y modificación de proteínas
El ácido cromano-6-ilborónico puede utilizarse para modificar proteínas. Esto incluye el etiquetado selectivo de proteínas o la modificación de la función de las proteínas, lo que es valioso para comprender las interacciones y la dinámica de las proteínas .
Tecnologías de separación
En el campo de la ciencia de la separación, el ácido cromano-6-ilborónico puede utilizarse para crear columnas de afinidad que se unen selectivamente a ciertas biomoléculas. Esto es particularmente útil en la purificación de glicoproteínas y otros compuestos que contienen dioles .
Desarrollo de terapias
La interacción de los ácidos borónicos con diversas moléculas biológicas abre posibilidades para el desarrollo de terapias. El ácido cromano-6-ilborónico podría ser un bloque de construcción en la síntesis de fármacos que se dirigen a vías biológicas específicas .
Electroforesis de moléculas glicosiladas
El ácido cromano-6-ilborónico puede utilizarse en la separación electroforética de moléculas glicosiladas. Esta aplicación es significativa en el análisis de proteínas glicosiladas y otras biomoléculas modificadas postraduccionalmente .
Microparticulas para métodos analíticos
Este compuesto puede incorporarse a microparticulas que se utilizan en varios métodos analíticos. Estas microparticulas pueden mejorar la detección y cuantificación de analitos en muestras complejas .
Polímeros para la liberación controlada de insulina
En el campo de la ciencia de los materiales, el ácido cromano-6-ilborónico puede utilizarse para crear polímeros que responden a los niveles de glucosa, controlando así la liberación de insulina. Esto tiene aplicaciones potenciales en el tratamiento de la diabetes .
Mecanismo De Acción
Target of Action
Chroman-6-ylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of Chroman-6-ylboronic acid are the organic groups involved in this reaction .
Mode of Action
In the SM coupling reaction, Chroman-6-ylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by Chroman-6-ylboronic acid are primarily related to the formation of carbon-carbon bonds via the SM coupling reaction . The compound’s role in these pathways contributes to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s worth noting that the compound is generally considered to be stable and readily prepared .
Result of Action
The result of Chroman-6-ylboronic acid’s action is the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds . This makes it a valuable tool in organic chemistry, particularly in the field of synthetic chemistry .
Action Environment
The action of Chroman-6-ylboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction in which it is involved is known for its mild and functional group tolerant reaction conditions . Additionally, the compound is generally considered to be environmentally benign .
Análisis Bioquímico
Biochemical Properties
Chroman-6-ylboronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool for the detection and quantification of carbohydrates and other biomolecules. Chroman-6-ylboronic acid interacts with enzymes such as glycosidases and proteins that have diol-containing substrates. The nature of these interactions involves the formation of boronate esters, which are stable yet reversible, allowing for dynamic biochemical processes .
Cellular Effects
Chroman-6-ylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with cell surface receptors that have diol-containing ligands. This interaction can modulate gene expression and cellular metabolism. For example, Chroman-6-ylboronic acid can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it has been observed to affect cell proliferation and apoptosis, highlighting its potential in cancer research .
Molecular Mechanism
At the molecular level, Chroman-6-ylboronic acid exerts its effects through the formation of reversible covalent bonds with diol-containing biomolecules. This interaction can inhibit or activate enzymes by altering their active sites. For instance, Chroman-6-ylboronic acid can inhibit glycosidases by binding to their active sites, preventing the hydrolysis of glycosidic bonds . This inhibition can lead to changes in cellular processes such as glycosylation and signal transduction. Additionally, Chroman-6-ylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chroman-6-ylboronic acid can change over time due to its stability and degradation. Studies have shown that Chroman-6-ylboronic acid is relatively stable under physiological conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its effectiveness in biochemical assays. Long-term exposure to Chroman-6-ylboronic acid has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Chroman-6-ylboronic acid in animal models vary with different dosages. At low doses, it has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant harm . At high doses, Chroman-6-ylboronic acid can exhibit toxic effects, including liver and kidney damage . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Chroman-6-ylboronic acid is involved in several metabolic pathways, primarily through its interaction with enzymes that process diol-containing substrates. It can affect the flux of metabolites in pathways such as glycolysis and the pentose phosphate pathway . By inhibiting or activating specific enzymes, Chroman-6-ylboronic acid can alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Chroman-6-ylboronic acid is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . The localization of Chroman-6-ylboronic acid within cells can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Subcellular Localization
Chroman-6-ylboronic acid is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in other subcellular compartments such as the endoplasmic reticulum and mitochondria . The subcellular localization of Chroman-6-ylboronic acid is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . This localization is crucial for its function, as it determines the specific biochemical pathways and processes it can modulate.
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6,11-12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBOTMNSYSYOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679150 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279261-84-6 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine](/img/structure/B1487404.png)

![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)
![tert-Butyl 5-amino-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1487410.png)

![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)
![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)

![Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B1487417.png)
![3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1487421.png)
![1-[(4-Methyl-1-piperazinyl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1487422.png)
![2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B1487423.png)

